molecular formula C16H13N5O3 B4435202 N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 606096-28-0

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B4435202
CAS No.: 606096-28-0
M. Wt: 323.31 g/mol
InChI Key: PTMGXYBCYVVVHJ-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a dihydrobenzo dioxine moiety

Mechanism of Action

The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties, as well as their chemistry and structures . In addition, other applications, e.g., in photography, as growth hormones, and as a platform for virtual screening, are discussed with concluding remarks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps. One common method involves the formation of the tetrazole ring through a click chemistry approach, which is known for its efficiency and eco-friendliness. The reaction conditions often include the use of water as a solvent, moderate temperatures, and non-toxic reagents to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1H-tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar chemical properties.

    Benzimidazole derivatives: These compounds have a similar structure and are known for their biological activities.

    Imidazole derivatives: These compounds are also heterocyclic and have a wide range of applications in medicinal chemistry.

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of the tetrazole ring, phenyl group, and dihydrobenzo dioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(15-9-23-13-3-1-2-4-14(13)24-15)18-11-5-7-12(8-6-11)21-10-17-19-20-21/h1-8,10,15H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMGXYBCYVVVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149884
Record name 2,3-Dihydro-N-[4-(1H-tetrazol-1-yl)phenyl]-1,4-benzodioxin-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606096-28-0
Record name 2,3-Dihydro-N-[4-(1H-tetrazol-1-yl)phenyl]-1,4-benzodioxin-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606096-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-N-[4-(1H-tetrazol-1-yl)phenyl]-1,4-benzodioxin-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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